molecular formula C9H14ClNO B1394565 4-(4-Pyridyl)-1-butanol hydrochloride CAS No. 90642-84-5

4-(4-Pyridyl)-1-butanol hydrochloride

Cat. No. B1394565
CAS RN: 90642-84-5
M. Wt: 187.66 g/mol
InChI Key: SKKZAWIISKPYSI-UHFFFAOYSA-N
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Description

4-(4-Pyridyl)-1-butanol hydrochloride is an organic compound. It is a white solid . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It has attracted interest because it is more basic than dimethylaminopyridine .


Synthesis Analysis

The synthesis of this compound involves pyridine or N- (4-pyridyl) pyridinium chloride hydrochloride as a starting raw material . This reacts with a chlorinating reagent in one pot to prepare the final product . The 4-chloro-pyridine hydrochloride can be neutralized continuously and treated through steam distillation or extraction to obtain the 4-chloro-pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various vibrational properties . Quantum chemical calculations are made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

Pyridinium salts, which include this compound, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes and reactivity .

Scientific Research Applications

DNA Adduct Formation and Carcinogenic Activity

4-(4-Pyridyl)-1-butanol hydrochloride, as part of its metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), has been studied for its role in DNA adduct formation and carcinogenic activity. NNAL, a metabolite of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is found in the blood and urine of tobacco product users and shows similar carcinogenic activity to NNK. Research has focused on identifying specific DNA adducts formed by NNAL, providing insight into the carcinogenic mechanisms of tobacco-specific nitrosamines (Upadhyaya et al., 2003).

Metabolism and Enzymatic Activity

Studies have explored the metabolism of NNK, closely related to this compound, in human lung and liver microsomes. These investigations highlight the role of various cytochrome P-450 enzymes in metabolizing NNK, leading to the formation of products like keto alcohol and NNAL. The enzymatic activity offers insights into the metabolic pathways of NNK and its derivatives in human organs (Smith et al., 1992).

Inhibition by Isothiocyanates

Research has also focused on the inhibition of NNK metabolism by isothiocyanates, compounds found in cruciferous vegetables. This study explores the enzymes involved in the metabolism of NNK in lung microsomes and the mechanisms by which isothiocyanates inhibit this process, contributing to a deeper understanding of potential dietary interventions in tobacco-related carcinogenesis (Smith et al., 1990).

Stereochemical Aspects of Metabolism

The stereochemical aspects of NNAL metabolism have been studied to understand its formation from NNK and subsequent metabolism. This research sheds light on the chiral nature of NNAL, a key factor in its biological activity and potential carcinogenic effects (Upadhyaya et al., 2000).

Pyridyloxobutylation and Pyrimidine Adducts

Investigations into the reactions of NNK and NNAL with DNA and nucleosides have identified major adducts with pyrimidine bases. These findings are crucial for understanding the mutagenic and carcinogenic potential of tobacco-specific nitrosamines and their metabolites (Hecht et al., 2004).

properties

IUPAC Name

4-pyridin-4-ylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKZAWIISKPYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693827
Record name 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90642-84-5
Record name 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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